molecular formula C17H12ClFN2O2 B2773275 N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 952978-14-2

N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2773275
CAS No.: 952978-14-2
M. Wt: 330.74
InChI Key: YXTGRUWTDMLSCR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-7-14(8-4-12)20-17(22)10-15-9-16(23-21-15)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTGRUWTDMLSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile oxide can react with an appropriate alkyne to form the isoxazole ring.

    Acylation Reaction: The resulting isoxazole derivative can then undergo an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for the acylation reaction to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the phenyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl rings, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would result in derivatives where the halogen atoms are replaced by other functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds with isoxazole structures often exhibit anticonvulsant properties. For instance, N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been evaluated for its efficacy against induced seizures using the maximal electroshock test. Preliminary findings suggest that the presence of the chlorinated and fluorinated phenyl groups may enhance binding affinity to sodium channels, thereby improving anticonvulsant activity .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Studies have shown that similar isoxazole derivatives can act as selective COX-II inhibitors, which are crucial for managing pain and inflammation . This makes this compound a candidate for further research in developing anti-inflammatory drugs.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. For example:

Compound NameStructure FeaturesBiological Activity
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamideIsoxazole ring with fluorinated phenylAnticonvulsant
2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamideIsoxazole ring with brominated phenylModerate anticonvulsant
2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamideIsoxazole ring with methylated phenylVariable activity

These comparative insights highlight how variations in substituents can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the halogenated phenyl groups can form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(4-fluorophenyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
  • N-(4-bromophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is unique due to the specific combination of the chlorophenyl and fluorophenyl groups

Biological Activity

N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a synthetic organic compound recognized for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Overview of the Compound

  • IUPAC Name : N-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
  • Molecular Formula : C₁₈H₁₄ClFN₂O₂
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 953181-57-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring and halogenated phenyl groups facilitate specific interactions that may lead to the modulation of biological pathways. Research indicates that these interactions can result in both inhibition and activation of target proteins, which is critical for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit moderate to strong antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its cytotoxic effects. In particular, compounds with similar structural features have demonstrated significant activity against human leukemia cell lines .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It may act as an inhibitor for certain enzymes involved in cancer progression and inflammation. Detailed studies are needed to elucidate the specific enzymes targeted by this compound and the implications for therapeutic applications .

Case Studies and Research Findings

A selection of studies provides insights into the biological activity and therapeutic potential of this compound:

  • Antiproliferative Effects :
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
  • Enzyme Interaction Studies :
    • Molecular dynamics simulations revealed that compounds with similar structures interact predominantly through hydrophobic contacts with target proteins, suggesting a potential pathway for drug design targeting specific cancers .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using MTT assays, showing that modifications in the substituents on the phenyl rings significantly influenced the potency of the compound against cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anticancer ActivityModerate to strong antiproliferative effects against leukemia cell lines
Enzyme InhibitionPotential inhibitor for various enzymes involved in cancer progression
Structure-Activity RelationshipElectron-withdrawing groups enhance cytotoxicity

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the isoxazole core via 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 4-fluorophenylhydroxymoyl chloride) and an acetylene derivative.
  • Step 2 : Acetamide linkage via nucleophilic acyl substitution, where the isoxazole intermediate reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3 : Coupling with 4-chloroaniline under reflux in a polar aprotic solvent (e.g., DMF) . Key challenges include optimizing reaction temperatures (60–100°C) and avoiding side reactions (e.g., over-oxidation of the isoxazole ring).

Q. How can researchers confirm the structural identity and purity of this compound?

Analytical characterization should include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., distinguishing isoxazole C-3 vs. C-5 protons) and acetamide linkage.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+^+ ~385.08).
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous confirmation of stereoelectronic properties (if crystalline material is obtainable). SHELXL/SHELXS software is recommended for refinement .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and 4-chlorophenyl groups influence the compound’s reactivity?

  • The electron-withdrawing fluorine and chlorine substituents enhance the electrophilicity of the isoxazole ring, increasing susceptibility to nucleophilic attack at C-3.
  • Computational studies (e.g., DFT) can quantify Hammett σ values to predict regioselectivity in further functionalization .
  • Contradiction Note : Some studies suggest steric effects from the 4-chlorophenyl group may dominate over electronic effects in certain reactions, requiring experimental validation .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., cell lines, incubation times) when testing antimicrobial or anticancer activity.
  • Metabolic Stability Analysis : Use liver microsome assays to determine if discrepancies arise from differential metabolism (e.g., CYP450-mediated dehalogenation) .
  • Structural Analog Comparison : Compare with derivatives like N-(4-fluorophenyl)-2-(thiazol-2-yl)acetamide to isolate the role of the isoxazole moiety .

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